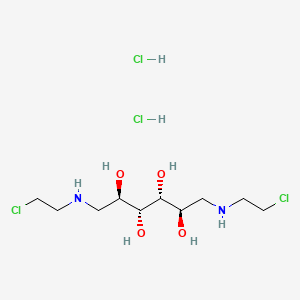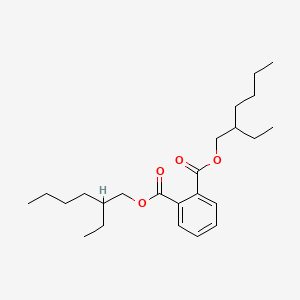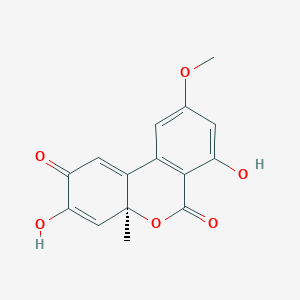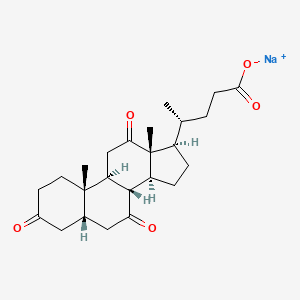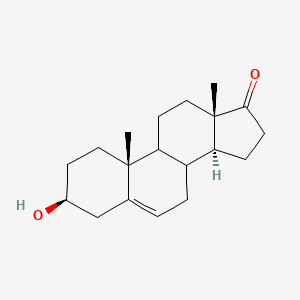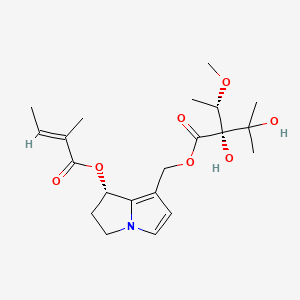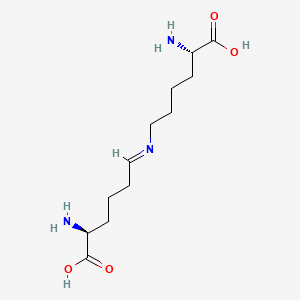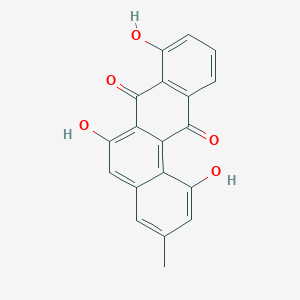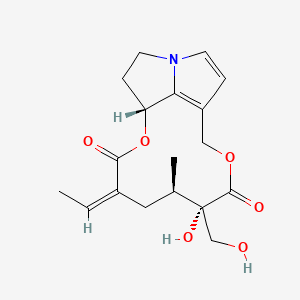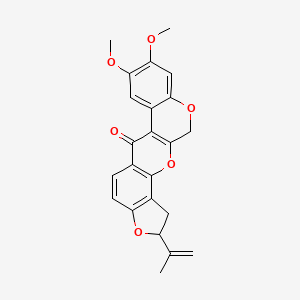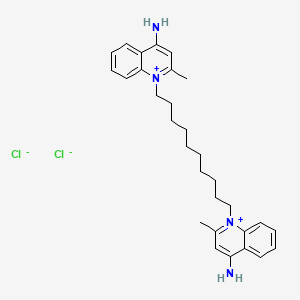
Cloruro de dequalinio
Descripción general
Descripción
El cloruro de dequalinio es un catión de amonio cuaternario y bolaanfifílico que se encuentra comúnmente disponible como sal de dicloruro. Es ampliamente utilizado como antiséptico y desinfectante debido a sus propiedades antibacterianas y antifúngicas de amplio espectro . El compuesto es conocido por su eficacia en el tratamiento de infecciones de la boca, garganta y vagina .
Aplicaciones Científicas De Investigación
El cloruro de dequalinio tiene una amplia gama de aplicaciones en la investigación científica, entre ellas:
Química: Utilizado como agente antibacteriano y antifúngico de amplio espectro.
Medicina: Comúnmente utilizado en productos de venta libre para tratar infecciones de la boca y la garganta, así como condiciones bacterianas vaginales
Industria: Utilizado en la producción de antisépticos y desinfectantes.
Mecanismo De Acción
El cloruro de dequalinio ejerce sus efectos aumentando la permeabilidad de las células bacterianas, lo que lleva a la pérdida de actividad enzimática y a la posterior muerte celular . Se dirige a múltiples vías moleculares, incluyendo la inhibición de la proteína quinasa C y la modulación de los canales de potasio activados por calcio . Además, interactúa con varios transportadores de múltiples fármacos y reguladores de la transcripción en bacterias .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Dequalinium chloride plays a significant role in biochemical reactions due to its amphipathic nature, which allows it to interact with various biomolecules. It exhibits antibacterial, antifungal, antiparasitic, antiviral, anticancer, and neuroprotective properties . Dequalinium chloride interacts with enzymes such as F1-ATPase, inhibiting mitochondrial ATP synthesis and blocking glucose metabolism . It also targets proteins involved in the respiratory chain and glycolysis, disrupting bacterial cell metabolism and ribosomal protein synthesis .
Cellular Effects
Dequalinium chloride has profound effects on various types of cells and cellular processes. It disrupts bacterial cell permeability by absorbing into the bacterial cell surface and diffusing through the cell wall . Once inside the cell, dequalinium chloride denatures proteins involved in the respiratory chain and glycolysis, interfering with bacterial cell metabolism . In human cells, dequalinium chloride selectively accumulates in mitochondria, blocking mitochondrial enzymes and disrupting cellular energy production, leading to cell death . It also influences cell signaling pathways, such as the Raf/MEK/ERK1/2 and PI3K/Akt pathways, promoting apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of dequalinium chloride involves its ability to disrupt bacterial cell permeability and inhibit key enzymes. Dequalinium chloride absorbs into the bacterial cell surface, diffuses through the cell wall, and denatures proteins involved in the respiratory chain and glycolysis . By inhibiting bacterial F1-ATPase, dequalinium chloride blocks mitochondrial ATP synthesis and glucose metabolism . In human cells, dequalinium chloride selectively targets mitochondria, depleting DNA and blocking energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dequalinium chloride change over time. Dequalinium chloride is not readily absorbed into the systemic circulation following vaginal administration . Its concentration in vaginal fluid remains high, ensuring sustained antimicrobial activity . Long-term exposure to dequalinium chloride can lead to the depletion of mitochondrial DNA and disruption of cellular energy production
Dosage Effects in Animal Models
The effects of dequalinium chloride vary with different dosages in animal models. At low concentrations, dequalinium chloride effectively reduces the development of mutations that confer antibiotic resistance in bacteria . At high doses, dequalinium chloride can cause damage to the liver and kidneys, leading to renal and hepatic failure in mice . These findings highlight the importance of determining the optimal dosage to balance efficacy and safety.
Metabolic Pathways
Dequalinium chloride is involved in several metabolic pathways. It disrupts bacterial cell metabolism by denaturing proteins involved in the respiratory chain and glycolysis . By inhibiting bacterial F1-ATPase, dequalinium chloride blocks mitochondrial ATP synthesis and glucose metabolism . In human cells, dequalinium chloride influences metabolic pathways by altering redox balance and promoting apoptosis through the Raf/MEK/ERK1/2 and PI3K/Akt signaling pathways .
Transport and Distribution
Dequalinium chloride is transported and distributed within cells and tissues through its amphipathic nature. Following vaginal administration, dequalinium chloride is not readily absorbed into the systemic circulation, ensuring localized antimicrobial activity . It selectively accumulates in mitochondria, where it blocks mitochondrial enzymes and disrupts cellular energy production . The transport and distribution of dequalinium chloride within cells and tissues are influenced by its interactions with transporters and binding proteins.
Subcellular Localization
Dequalinium chloride exhibits specific subcellular localization, primarily targeting mitochondria. Its amphipathic nature allows it to selectively accumulate in mitochondria, where it disrupts mitochondrial enzymes and depletes mitochondrial DNA . This selective targeting is facilitated by the molecule’s structure, which includes two quinaldinium rings linked by a decylene chain . The subcellular localization of dequalinium chloride is crucial for its activity and function, particularly in promoting apoptosis in cancer cells .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El cloruro de dequalinio puede sintetizarse mediante un proceso de varios pasos que implica la reacción de 1,10-decanodiol con cloruro de p-nitrobencenosulfonilo para formar un intermedio, que luego se somete a condensación con 4-aminoquinaldina . El producto final se obtiene mediante recristalización utilizando un disolvente mixto .
Métodos de Producción Industrial
En entornos industriales, el this compound se produce añadiendo un compuesto de fórmula II a una solución que contiene iones cloruro en agua, seguido de la adición de un oxidante . La mezcla de reacción se enfría entonces, y el producto se cristaliza, filtra y seca para obtener this compound con un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
El cloruro de dequalinio experimenta diversas reacciones químicas, entre ellas:
Oxidación: Implica la adición de un oxidante a la mezcla de reacción.
Sustitución: Los iones cloruro del compuesto pueden sustituirse por otros halógenos como el bromo o el yodo.
Reactivos y Condiciones Comunes
Oxidantes: Utilizados en el paso de oxidación para facilitar la formación de this compound.
Halógenos: Utilizados en reacciones de sustitución para reemplazar los iones cloruro por otros halógenos.
Principales Productos Formados
Bromuro de dequalinio: Formado mediante la sustitución de iones cloruro por bromo.
Yoduro de dequalinio: Formado mediante la sustitución de iones cloruro por yodo.
Comparación Con Compuestos Similares
El cloruro de dequalinio es único debido a su actividad de amplio espectro y a sus múltiples objetivos moleculares. Algunos compuestos similares incluyen:
Clorhexidina: Otro compuesto de amonio cuaternario utilizado como antiséptico.
Hexetidina: Un derivado fenil con propiedades antisépticas.
Povidona-yodo: Un antiséptico a base de halógeno.
Estos compuestos comparten algunas similitudes con el this compound, pero difieren en sus objetivos moleculares específicos y en su espectro de actividad.
Propiedades
| 1. Design of the Synthesis Pathway: The synthesis pathway for Dequalinium chloride involves the reaction of 1,10-decanediamine with 2-chloroacetic acid to form 1,10-decanediamine diacetate. The diacetate is then reacted with 4,4'-dichloro-2,2'-stilbenedisulfonic acid disodium salt to form Dequalinium chloride. 2. Starting Materials: ["1,10-decanediamine", "2-chloroacetic acid", "4,4'-dichloro-2,2'-stilbenedisulfonic acid disodium salt"] 3. Reaction: ["Step 1: Reaction of 1,10-decanediamine with 2-chloroacetic acid to form 1,10-decanediamine diacetate", "Step 2: Reaction of 1,10-decanediamine diacetate with 4,4'-dichloro-2,2'-stilbenedisulfonic acid disodium salt to form Dequalinium chloride"] | |
Número CAS |
522-51-0 |
Fórmula molecular |
C30H40ClN4+ |
Peso molecular |
492.1 g/mol |
Nombre IUPAC |
1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;chloride |
InChI |
InChI=1S/C30H38N4.ClH/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;1H/p+1 |
Clave InChI |
IHLKQCODTQXANL-UHFFFAOYSA-O |
SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[Cl-].[Cl-] |
SMILES canónico |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[Cl-] |
Apariencia |
Solid powder |
| 522-51-0 | |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
6707-58-0 (Parent) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Acetate, Dequalinium Chloride, Dequalinium Decamine Dequadin Dequalinium Dequalinium Acetate Dequalinium Chloride Dequalinium Di-10-undecenoate Dequalinium Diacetate Dequalinium Dibromide Dequalinium Dichloride Dequalinium Diiodide Dequalinium Diundecenoate Di-10-undecenoate, Dequalinium Diacetate, Dequalinium Dibromide, Dequalinium Dichloride, Dequalinium Diiodide, Dequalinium Diundecenoate, Dequalinium Dynexan MHP Dynexan-MHP Evazol Fluomycin Gargilon Gurgellösung Ratiopharm Gurgellösung-ratiopharm Labosept Maltyl Solvidont Sorot |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [, ] Dequalinium chloride interacts with the bacterial cytoplasmic membrane, disrupting cellular permeability and leading to protein denaturation. This disrupts vital cellular processes, ultimately causing bacterial death. It also interferes with ribosomal protein synthesis.
A: [, , ] Yes, Dequalinium chloride accumulates in mitochondria, particularly in carcinoma cells, and disrupts cellular energy production by inhibiting mitochondrial enzymes. This can lead to cell death.
A: [, ] Dequalinium chloride acts as a mitochondrial poison, primarily targeting carcinoma cells. It accumulates in their mitochondria and disrupts energy production, leading to cell death.
ANone: The molecular formula of Dequalinium chloride is C40H40Cl2N4. Its molecular weight is 627.67 g/mol.
A: [, ] Yes, researchers have employed techniques like nuclear magnetic resonance (NMR) spectroscopy and spectrophotometry to characterize Dequalinium chloride. NMR studies have been used to identify impurities in commercial samples []. Spectrophotometry, particularly in the UV-Vis range, is useful for quantitative analysis [, ].
ANone: Dequalinium chloride is not primarily known for its catalytic properties. Its applications primarily stem from its antimicrobial and potential anticancer activities.
ANone: The provided research does not offer detailed insights into computational studies or QSAR models for Dequalinium chloride.
A: [] Two quinolinium rings connected by a long bridging group are crucial for Dequalinium chloride's inhibitory activity. Modifications to these features could impact its potency and selectivity.
A: [] A long bridging group is necessary for optimal inhibition of electron transport activity. Shortening the bridge might reduce its ability to interact with its target.
A: Dequalinium chloride is commonly formulated as vaginal tablets [, , ]. While generally stable, specific formulation strategies might be employed to further enhance its stability, solubility, or bioavailability, though details are not provided in the research.
A: [, ] Dequalinium chloride exhibits low systemic absorption following vaginal administration, making it a suitable option for local treatment.
A: Researchers have utilized various methods to assess Dequalinium chloride's efficacy: * In vitro studies: Inhibition of bacterial growth [], assessment of effects on cancer cell lines [, , ]. * In vivo studies: Examining tumor growth inhibition in animal models [, , ]. * Clinical trials: Evaluating Dequalinium chloride's effectiveness in treating bacterial vaginosis and other vaginal infections [, , , , ].
A: [, ] Dequalinium chloride's multiple modes of action make the development of resistance less likely compared to traditional antibiotics.
A: Dequalinium chloride is generally considered safe for topical use [, , ]. It has a long history of clinical use, and serious adverse events are rare.
A: The provided research focuses on the topical application of Dequalinium chloride, particularly for vaginal infections [, , , , ]. Further research might explore targeted drug delivery strategies for other applications.
ANone: The research primarily focuses on the therapeutic aspects of Dequalinium chloride. While some studies mention monitoring treatment response through clinical and microbiological assessments, specific biomarkers are not extensively discussed.
A: High-performance liquid chromatography (HPLC) [, , , ] is widely used for the quantitative analysis of Dequalinium chloride in various formulations.
A: Researchers also utilize techniques like spectrophotometry [], microemulsion liquid chromatography [], and capillary electrophoresis [] to analyze Dequalinium chloride in different matrices.
ANone: The provided research does not offer specific insights into the environmental impact or degradation pathways of Dequalinium chloride.
A: [] Analytical methods for Dequalinium chloride, such as HPLC, undergo validation procedures to ensure accuracy, precision, and specificity.
A: [] Dequalinium chloride, as a pharmaceutical product, is subject to rigorous quality control measures during development, manufacturing, and distribution to maintain consistency, safety, and efficacy.
ANone: The research primarily focuses on Dequalinium chloride's antimicrobial and anticancer properties. Specific details regarding its immunogenicity or potential to elicit immunological responses are not elaborated upon.
ANone: The provided research does not offer specific information about Dequalinium chloride's interactions with drug transporters.
ANone: Specific interactions of Dequalinium chloride with drug-metabolizing enzymes are not extensively discussed in the research.
A: [, , , , ] Yes, alternatives for vaginal infections include metronidazole, clindamycin, and other antiseptics like povidone iodine. The choice of treatment depends on the specific infection, patient factors, and resistance patterns.
ANone: The provided research does not discuss specific strategies for recycling or waste management of Dequalinium chloride.
ANone: The research highlights the use of standard laboratory techniques and resources like cell cultures, animal models, and analytical instruments like HPLC for studying Dequalinium chloride.
A: [, ] Dequalinium chloride has been used as an antiseptic for over 50 years. Its potential as an anticancer agent and effectiveness against drug-resistant bacteria are more recent areas of research.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


